BenchChemオンラインストアへようこそ!

Bacteriocin piscicolin-126

Food biopreservation Listeria monocytogenes Ready-to-eat meat

Bacteriocin piscicolin-126 is a 44-amino-acid, class IIa (cystibiotic) antimicrobial peptide with a molecular mass of 4,416.6 ± 1.9 Da, originally isolated from Carnobacterium piscicola (reclassified as C. maltaromaticum) strain JG126.

Molecular Formula
Molecular Weight
Cat. No. B1578119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin piscicolin-126
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piscicolin-126 Class IIa Bacteriocin Identification, Source, and Procurement-Relevant Properties


Bacteriocin piscicolin-126 is a 44-amino-acid, class IIa (cystibiotic) antimicrobial peptide with a molecular mass of 4,416.6 ± 1.9 Da, originally isolated from Carnobacterium piscicola (reclassified as C. maltaromaticum) strain JG126 [1]. It belongs to the pediocin-like family of anti-Listeria bacteriocins defined by the N-terminal YGNGV consensus motif and harbors a single intrapeptide disulfide bond (Cys9–Cys14) critical for antimicrobial activity [1][2]. Its primary recognized application is as a targeted biopreservative for controlling the foodborne pathogen Listeria monocytogenes in ready-to-eat meat and dairy products, with demonstrable selectivity that spares beneficial starter culture organisms [3].

Why Piscicolin-126 Cannot Be Substituted by Other Class IIa Bacteriocins Without Empirical Verification


Despite sharing the class IIa YGNGV consensus and overlapping 55–75% sequence identity with pediocin PA-1 and sakacin P, piscicolin-126 exhibits functionally consequential divergence in target specificity, food-matrix efficacy, and production genetics that precludes drop-in substitution [1]. In a direct food-model head-to-head comparison, piscicolin-126 outperformed two commercially available bacteriocin preparations in suppressing L. monocytogenes in a devilled ham paste system over 14 days [1]. Moreover, the piscicolin-126 operon architecture differs by 34 single nucleotide polymorphisms between producing strains JG126 and UAL26, resulting in temperature-dependent vs. temperature-independent production phenotypes that fundamentally affect manufacturing process design [2]. These quantitative differences underscore that in-class interchange without confirmatory testing carries a material risk of underperformance or process failure.

Piscicolin-126 Comparative Evidence: Quantified Differentiation Against Closest Analogs for Procurement Decisions


Head-to-Head Food-Matrix Efficacy: Piscicolin-126 vs. Two Commercial Bacteriocin Preparations in Devilled Ham Paste

In a direct comparative challenge study using a devilled ham paste food model system, piscicolin-126 inhibited the growth of L. monocytogenes for at least 14 days, whereas two commercially available bacteriocin preparations tested in parallel in the same system were less effective [1]. The identity of the commercial preparations was not disclosed in the primary publication, but the experiment constitutes a direct, same-system head-to-head comparison with real-world procurement alternatives available at the time of the study [1].

Food biopreservation Listeria monocytogenes Ready-to-eat meat

Selectivity Ratio: Piscicolin-126 MIC Against Cheese Starter Bacteria vs. Listeria monocytogenes

The MIC of piscicolin-126 against a panel of lactic acid cheese starter bacteria was generally >204,800 AU/mL, while effective anti-Listeria activity was achieved at 512–2,048 AU/mL in milk, representing a >100-fold selectivity window [1][2]. In contrast, nisin and pediocin PA-1 are explicitly noted in the patent disclosure as possessing broad-spectrum activity that also inhibits beneficial food-producing strains, a property that piscicolin-126 was selected to overcome [3].

Dairy biopreservation Starter culture compatibility Selective antimicrobial

Recombinant Expression Yield: Piscicolin-126 vs. Chemical Synthesis and Alternative Recombinant Systems

A thioredoxin-fusion E. coli expression system for piscicolin-126 generated approximately 26 mg of purified, correctly folded bacteriocin per liter of culture, with mass and disulfide bond formation identical to native piscicolin-126 [1]. This yield substantially exceeds that reported for an alternative versatile expression system, which produced only 200 µg/L of mature piscicolin-126 (or 1,100 µg/L as cleaved fusion protein) [2]. While chemical synthesis of class IIa bacteriocins can achieve gram-scale crude yields, the low purity of chemically synthesized material and the requirement for correct disulfide bond formation constitute significant downstream processing liabilities [1].

Recombinant production Process scalability Bacteriocin manufacturing

Sequence and Structural Distinction: Piscicolin-126 vs. Pediocin PA-1 and Sakacin P

Piscicolin-126 shares only 55% amino acid sequence identity with pediocin PA-1 and 75% identity with sakacin P, the two most closely related characterized bacteriocins [1]. These sequence differences are non-uniformly distributed across the peptide; regions of divergence map to domains implicated in target cell recognition and membrane insertion. Piscicolin-126 contains a single disulfide bond (Cys9–Cys14) within its 44-residue sequence, whereas pediocin PA-1 contains two disulfide bonds within a 44-residue framework [1][2]. These structural differences correlate with the empirically observed divergence in antimicrobial spectrum and food-matrix performance.

Bacteriocin structure-function Anti-Listeria peptides Sequence homology

Strain-Dependent Production Genetics: Temperature Regulation Divergence Between Producer Strains JG126 and UAL26

The piscicolin-126 operon in strain UAL26 contains 34 single nucleotide differences and a single nucleotide deletion (causing frameshift truncation of the PisE transport accessory protein) compared with the operon in the reference strain JG126 [1]. Functionally, UAL26 produces no detectable piscicolin-126 at 25°C and requires either growth at ≤19°C or exogenous induction peptide (PisN) at 10⁻¹⁰ M (15°C) to 10⁻⁷ M (25°C) to trigger production; JG126 produces piscicolin-126 constitutively across growth temperatures [1]. This strain-level divergence has direct implications for manufacturing process design: procurement of a specific production strain cannot be based on the assumption of equivalent productivity across isolates.

Bacteriocin production strain Temperature-dependent regulation Process optimization

Listeria Reduction in Dairy: Quantitative Log Reduction in Milk Challenge Studies

In milk inoculated with 10⁴–10⁶ CFU/mL L. monocytogenes, addition of piscicolin-126 at 512–2,048 AU/mL produced an immediate 4–5 log₁₀ unit reduction in viable Listeria count [1]. At a lower challenge level of 10² CFU/mL, the same piscicolin-126 concentration range prevented detectable Listeria growth for more than 20 days at 30°C [1]. In Camembert cheese manufactured from milk challenged with 10² CFU/mL L. monocytogenes, piscicolin-126 supplementation yielded a 3–4 log₁₀ unit lower viable Listeria count compared to unsupplemented control cheeses throughout ripening [1].

Dairy safety Listeria monocytogenes control Bacteriocin application

Evidence-Backed Application Scenarios for Piscicolin-126 in Research and Industrial Biopreservation


Targeted Biopreservation of Cooked Ready-to-Eat Meat Products Against L. monocytogenes

Piscicolin-126 is specifically supported for use as a biopreservative in cooked, ready-to-eat meat products such as ham and devilled ham paste, where it inhibited L. monocytogenes growth for ≥14 days and outperformed two commercially available bacteriocin preparations in the same food system [1]. Regulatory precedent exists: Carnobacterium maltaromaticum ATCC PTA-5313, which co-produces piscicolin-126 alongside carnocyclin A and carnobacteriocin BM1, has received approval for use on meat products to control L. monocytogenes [2]. Industrial users should prioritize piscicolin-126 or piscicolin-126-producing cultures when the application demands sustained anti-Listeria activity without affecting the organoleptic or microbial quality of the product.

Listeria Control in Fermented Dairy Products Requiring Starter Culture Compatibility

Piscicolin-126 is uniquely suited for Camembert and similar mold-ripened cheese production where L. monocytogenes contamination risk coexists with the requirement to preserve thermophilic starter culture viability. Piscicolin-126 added at 2,048 AU/mL did not affect viable count or acid production of cheese starter cultures, while delivering 3–4 log₁₀ reduction in Listeria viable count through ripening [1]. This selectivity window (>100-fold between anti-Listeria and anti-starter MICs) represents a procurement-relevant functional advantage over broad-spectrum alternatives such as nisin, which would inhibit starter activity at effective anti-Listeria concentrations [2].

Recombinant Production of Milligram-to-Gram Quantities for Structure-Function and Biophysical Studies

The thioredoxin-fusion E. coli expression system described by Gibbs et al. (2004) provides a validated, scalable route for producing ~26 mg of purified, correctly folded piscicolin-126 per liter of culture [1]. This yield supports downstream structure-function analyses, including NMR solution structure determination of cognate immunity proteins (e.g., PisI; PDB 2K19), membrane interaction studies, and rational mutagenesis of the YGNGV pharmacophore [1][2]. Research groups requiring multigram quantities should note that while chemical synthesis offers higher crude output, the requirement for correct disulfide bond formation in the final product makes the recombinant route preferable for obtaining biologically active material with verified folding integrity [1].

Multi-Bacteriocin Biopreservative Formulations Leveraging Piscicolin-126 Gene Expression

Carnobacterium maltaromaticum ATCC PTA-5313, a strain approved for food biopreservation, expresses piscicolin-126, carnocyclin A, and carnobacteriocin BM1 simultaneously [1]. Quantitative PCR monitoring on vacuum-packaged ham over 56 days of storage at 4°C demonstrated sustained and up-regulated expression of the piscicolin-126 structural gene, particularly in the presence of lactate and acetate preservatives during stationary phase [1]. This provides an evidence base for procuring piscicolin-126 not as an isolated peptide but as a key component within a defined multi-bacteriocin producing culture, where its expression can be monitored as a quality control parameter during extended product shelf life.

Quote Request

Request a Quote for Bacteriocin piscicolin-126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.